molecular formula C20H20BrN3 B10769374 (Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile

(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile

Cat. No.: B10769374
M. Wt: 382.3 g/mol
InChI Key: ZJMDTBBCNMGFMS-SAPNQHFASA-N
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Description

(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a bromophenyl group, a piperazine ring, and a phenyl group connected through a prop-2-enenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzaldehyde, undergoes a reaction with a suitable reagent to form the bromophenyl intermediate.

    Formation of the Piperazine Derivative: 4-(4-methylpiperazin-1-yl)benzaldehyde is synthesized through a series of reactions involving piperazine and a suitable benzaldehyde derivative.

    Coupling Reaction: The bromophenyl intermediate and the piperazine derivative are coupled under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine ring or phenyl groups.

    Reduction: The major product of reduction would be the corresponding amine.

    Substitution: Substituted derivatives of the bromophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

Medicine

    Therapeutic Agents: Research may focus on its efficacy and safety as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-chlorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile
  • (Z)-2-(2-fluorophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile

Uniqueness

The presence of the bromine atom in (Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile may confer unique reactivity and properties compared to its chloro- and fluoro- analogs, potentially affecting its biological activity and chemical behavior.

Properties

Molecular Formula

C20H20BrN3

Molecular Weight

382.3 g/mol

IUPAC Name

(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C20H20BrN3/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21/h2-9,14H,10-13H2,1H3/b17-14+

InChI Key

ZJMDTBBCNMGFMS-SAPNQHFASA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br

Origin of Product

United States

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